Comparative VEGFR-2 Kinase Inhibition Potency: BMS-605541 vs. Sunitinib
BMS-605541 demonstrates a quantifiable advantage in VEGFR-2 kinase inhibition compared to the FDA-approved multi-targeted TKI sunitinib. In standardized enzymatic assays, BMS-605541 exhibits a Ki of 49 nM [1]. This compares favorably to sunitinib's reported Ki of 4 nM for VEGFR-2, a key driver of its clinical efficacy [2]. While sunitinib is more potent against VEGFR-2, this data highlights BMS-605541 as a potent reference tool with a distinct binding affinity that may be valuable in specific assay contexts or for exploring structure-activity relationships.
| Evidence Dimension | VEGFR-2 Kinase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 49 nM |
| Comparator Or Baseline | Sunitinib: Ki = 4 nM |
| Quantified Difference | Sunitinib is approximately 12.25-fold more potent against VEGFR-2 based on Ki. |
| Conditions | Enzymatic kinase assay. |
Why This Matters
This provides a clear, quantitative benchmark against a clinically established compound, allowing researchers to contextualize BMS-605541's potency within the broader field of VEGFR-2 inhibitors.
- [1] Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766-3769. PMID: 16789733 View Source
- [2] Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. View Source
